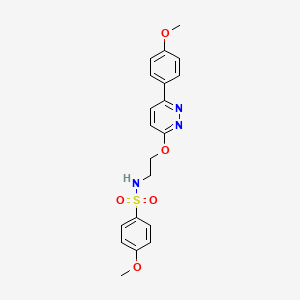

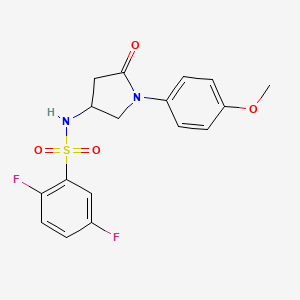

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

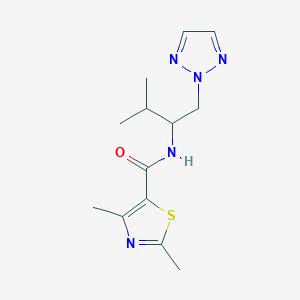

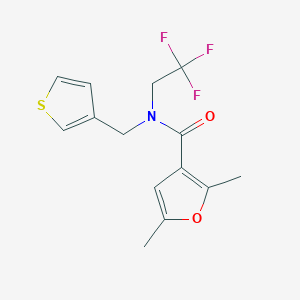

This compound is a pyridazinone derivative . It has a molecular weight of 457.55 and a molecular formula of C23 H27 N3 O5 S . The structure of the compound is represented by the SMILES notation: Cc1cc(c(C)c(C)c1OC)S(NCCOc1ccc(c2ccc(cc2)OC)nn1)(=O)=O .

Synthesis Analysis

The synthesis of similar compounds involves a multistep process. For instance, the synthesis of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide involves the reaction of 4-methylphenol with 2-chloroethylsulfonate. Another method involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone ring and a benzenesulfonamide group . The compound is achiral . The structure also includes two methoxy groups and an ethyl group attached to the nitrogen of the sulfonamide group .Physical And Chemical Properties Analysis

The compound has a logP value of 4.4744, a logD value of 4.4743, and a logSw value of -4.2579 . These values indicate the compound’s lipophilicity, distribution coefficient, and water solubility, respectively .Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the literature, pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been studied as AChE/BChE inhibitors . These compounds have shown potential in the treatment of Alzheimer’s disease, a neurodegenerative disease characterized by a decrease in cholinergic transmission .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. Pyridazinone derivatives have shown diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Therefore, this compound could be extensively studied for potential therapeutic benefits.

properties

IUPAC Name |

4-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-26-16-5-3-15(4-6-16)19-11-12-20(23-22-19)28-14-13-21-29(24,25)18-9-7-17(27-2)8-10-18/h3-12,21H,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROSTMWFKWCPHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2389865.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2389873.png)

![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)

![2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile](/img/structure/B2389885.png)